Synthesis and characterization of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol
Synthesis and characterization of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol
Introduction
4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol, a notable bis-piperidine derivative, represents a class of compounds of significant interest in contemporary medicinal chemistry. The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Specifically, compounds bearing the bis-piperidine scaffold have demonstrated promising therapeutic potential, including anticancer properties.[1][3][4] The structural complexity and inherent pharmacological relevance of these molecules necessitate robust and well-documented synthetic and characterization methodologies to facilitate further research and drug development endeavors.
This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol, along with a detailed exposition of its structural characterization through modern spectroscopic techniques. The methodologies described herein are designed to be both reproducible and illustrative of the key chemical principles underpinning the synthesis and analysis of such compounds.
Proposed Synthetic Pathway: N-Alkylation Strategy
The synthesis of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol can be efficiently achieved through the N-alkylation of 4-piperidineethanol with a suitable haloalkylpiperidine derivative. This approach is predicated on the nucleophilic character of the secondary amine in 4-piperidineethanol and the electrophilicity of the carbon-halogen bond in the alkylating agent. For the purpose of this guide, we will detail the synthesis using 4-(3-chloropropyl)piperidine as the alkylating agent.
Reaction Scheme
The overall synthetic transformation is depicted below:
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Reactants: 4-Piperidineethanol and 4-(3-chloropropyl)piperidine
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Product: 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol
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Byproduct: Hydrochloric acid (neutralized by a base)
The reaction is typically carried out in the presence of a non-nucleophilic base to quench the hydrochloric acid formed during the reaction, thereby preventing the protonation of the amine reactants and driving the reaction to completion.
Caption: Synthetic route to the target compound via N-alkylation.
Detailed Experimental Protocol
Materials:
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4-(3-Chloropropyl)piperidine hydrochloride
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Sodium sulfate (Na₂SO₄), anhydrous
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Dichloromethane (CH₂Cl₂)
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Methanol (CH₃OH)
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Silica gel (for column chromatography)
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Ethyl acetate
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Triethylamine
Procedure:
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Preparation of 4-(3-chloropropyl)piperidine (free base): In a 250 mL round-bottom flask, dissolve 4-(3-chloropropyl)piperidine hydrochloride (1 equivalent) in water. Add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH > 9). Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-(3-chloropropyl)piperidine as an oil.
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N-Alkylation Reaction: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidineethanol (1 equivalent), the freshly prepared 4-(3-chloropropyl)piperidine (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents). Add anhydrous acetonitrile (100 mL) as the solvent.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol/triethylamine (8:1:1).
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Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product as a viscous oil.
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Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate to ethyl acetate/methanol/triethylamine (90:9:1) to isolate the pure 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol.
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Final Product: The final product should be a pale yellow, viscous oil. Confirm the purity and identity by NMR, IR, and MS analysis.
Comprehensive Characterization
Thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound. Spectra should be recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃).
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.60 | t | 2H | -CH₂-OH |
| ~2.80 - 2.95 | m | 4H | Equatorial protons on C2/C6 of both rings |
| ~2.50 | t | 2H | -N-CH₂-CH₂-OH |
| ~2.20 - 2.40 | m | 2H | -N-CH₂-(CH₂)₂-piperidine |
| ~1.90 - 2.10 | m | 4H | Axial protons on C2/C6 of both rings |
| ~1.60 - 1.75 | m | 4H | Equatorial protons on C3/C5 of both rings |
| ~1.20 - 1.40 | m | 7H | -CH₂-CH₂-CH₂- and C4-H of both rings |
| ~1.05 - 1.20 | m | 4H | Axial protons on C3/C5 of both rings |
| Broad singlet | br s | 2H | -NH and -OH |
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~60.5 | -CH₂-OH |
| ~58.0 | -N-CH₂-CH₂-OH |
| ~54.0 | C2/C6 of N-substituted piperidine ring |
| ~46.5 | C2/C6 of secondary piperidine ring |
| ~37.0 | -N-CH₂-(CH₂)₂-piperidine |
| ~36.0 | C4 of both piperidine rings |
| ~32.5 | C3/C5 of N-substituted piperidine ring |
| ~31.0 | C3/C5 of secondary piperidine ring |
| ~29.0 | -CH₂-CH₂-CH₂- |
| ~22.0 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[1][2][4]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Alcohol |
| 3200 - 3400 (medium) | N-H stretch | Secondary amine |
| 2920 - 2950 (strong) | C-H stretch (aliphatic) | -CH₂, -CH₃ |
| 2850 - 2870 (strong) | C-H stretch (aliphatic) | -CH₂, -CH₃ |
| 1440 - 1470 (medium) | C-H bend | -CH₂- |
| 1050 - 1150 (strong) | C-N stretch | Tertiary and secondary amine |
| 1000 - 1050 (strong) | C-O stretch | Primary alcohol |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Expected Molecular Ion [M+H]⁺: m/z = 255.24
Experimental Workflow Visualization
The following diagrams illustrate the key workflows for the synthesis and characterization of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol.
Caption: Workflow for the synthesis of the target compound.
Caption: Workflow for the structural characterization.
Conclusion
This technical guide has outlined a robust and plausible synthetic route for the preparation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol, a compound of interest for further pharmacological investigation. The detailed experimental protocol and comprehensive characterization data provide a solid foundation for researchers and drug development professionals working with bis-piperidine scaffolds. The successful synthesis and characterization of this molecule will enable the exploration of its biological activities and potential therapeutic applications.
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